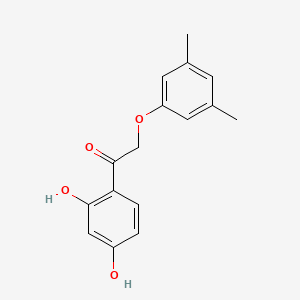

1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone is a chemical compound with applications in organic chemistry and related fields. Its specific characteristics and properties make it a subject of interest for various chemical analyses and synthetic applications.

Synthesis Analysis

The synthesis of compounds related to 1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone often involves condensation reactions. For instance, Moskvina, Shilin, & Khilya (2015) developed a method for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, showcasing the versatility of similar compounds in heterocyclization reactions (Moskvina, Shilin, & Khilya, 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, has been analyzed using techniques like X-ray diffraction and vibrational spectroscopy. Kumar et al. (2015) combined experimental methods with computational studies to understand the geometrical parameters and vibrational frequencies of similar compounds (Kumar et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone can lead to the formation of various products. For example, Harano et al. (2007) discussed the reaction of certain phenyl ethanone derivatives leading to dihydroindolo[1,2-c]quinazoline derivatives (Harano et al., 2007).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

A study by Moskvina, Shilin, and Khilya (2015) developed a convenient method for the preparation of heterocyclic compounds, including isoflavones, using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal. This method yielded various heterocycles like 4,5-diarylisoxazole and 4,5-diarylpyrazoles with good efficiency, demonstrating its application in synthesizing complex organic structures (Moskvina, Shilin, & Khilya, 2015).

Crystal Structure Analysis

Rao, Cui, and Zheng (2014) reported on the crystal structure of a new derivative of dehydroabietic acid, highlighting the utility of 1-(2,4-dihydroxyphenyl)ethanone derivatives in structural chemistry to understand molecular conformations and interactions. The study contributes to the field of crystallography by providing detailed insights into the molecular structure of complex organic compounds (Rao, Cui, & Zheng, 2014).

Photochemical Studies

Castellan et al. (1990) explored the photochemical properties of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, an O-methylated α-carbonyl β-1 lignin model dimer. The study provided valuable insights into the photoreactivity of this compound in various states, contributing to the understanding of lignin degradation mechanisms and the photochemical behavior of complex organic molecules (Castellan et al., 1990).

Fluorescence Studies

Asiri, Sobahi, Osman, and Khan (2017) synthesized and characterized (2E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, examining its solvatochromic properties and fluorescence behavior. This work underscores the potential of 1-(2,4-dihydroxyphenyl)ethanone derivatives in developing new fluorescent materials and probes for various applications, including sensing and imaging (Asiri et al., 2017).

Biological and Chemical Sensing Applications

Fang et al. (2019) developed a BODIPY-based fluorescent probe derived from 1-(2-hydroxyphenyl)ethanone for the highly selective and sensitive detection of H2S. This study demonstrates the application of 1-(2,4-dihydroxyphenyl)ethanone derivatives in creating effective sensors for biological and chemical analyses, showcasing the compound's utility in environmental monitoring and biomedical research (Fang et al., 2019).

Eigenschaften

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(3,5-dimethylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-10-5-11(2)7-13(6-10)20-9-16(19)14-4-3-12(17)8-15(14)18/h3-8,17-18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLENNWWFFLJHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)

![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)